molecular formula C15H13N3O3 B1286343 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891765-41-6

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B1286343
CAS RN: 891765-41-6
M. Wt: 283.28 g/mol
InChI Key: KOTBDPQWRAEYPI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of compounds that have received significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is a fused bicyclic 5,6 heterocycle . The exact structure of “2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” would require more specific information.


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines can be quite diverse, depending on the specific compound and conditions. They can undergo various reactions such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidines can vary greatly depending on their specific structure and the biological target they interact with. Some imidazo[1,2-a]pyrimidines exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-10-4-5-13(21-2)11(8-10)14-12(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDPQWRAEYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(N3C=CC=NC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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